

Application Notes and Protocols for Measuring IMM-01 Receptor Occupancy

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Compound of Interest

Compound Name: IMM-01

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Introduction

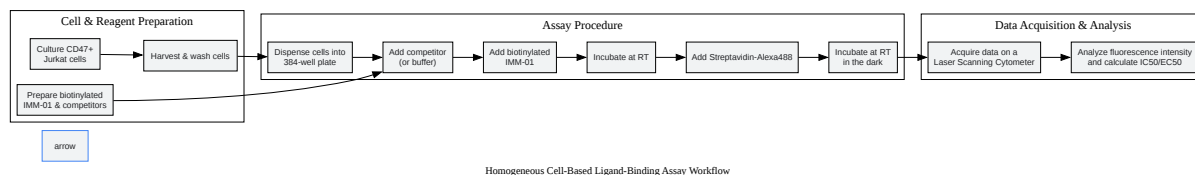
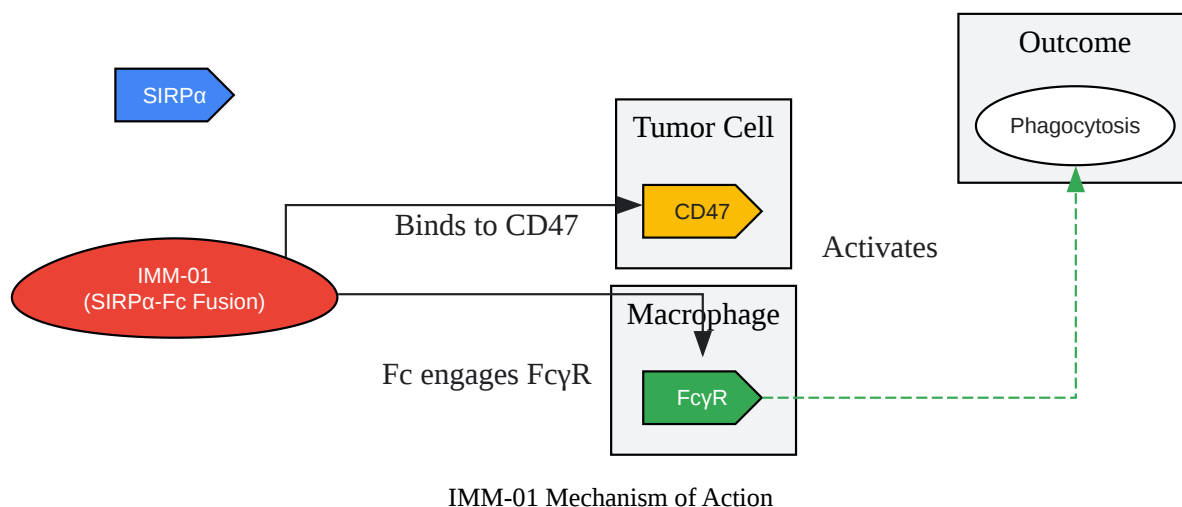
IMM-01 is a recombinant human signal regulatory protein α (SIRP α)-Fc fusion protein designed to target the CD47 receptor on cancer cells.[1][2] The interaction between CD47 and SIRP α on macrophages acts as an innate immune checkpoint, delivering a "don't eat me" signal that prevents phagocytosis of cells expressing CD47.[2][3] By binding to CD47, **IMM-01** effectively blocks this inhibitory signal, thereby enabling macrophages to recognize and eliminate tumor cells.[2][3] Furthermore, the Fc portion of **IMM-01** can engage activating Fc γ receptors (Fc γ Rs) on macrophages, providing a secondary "eat me" signal that enhances anti-tumor activity.[2]

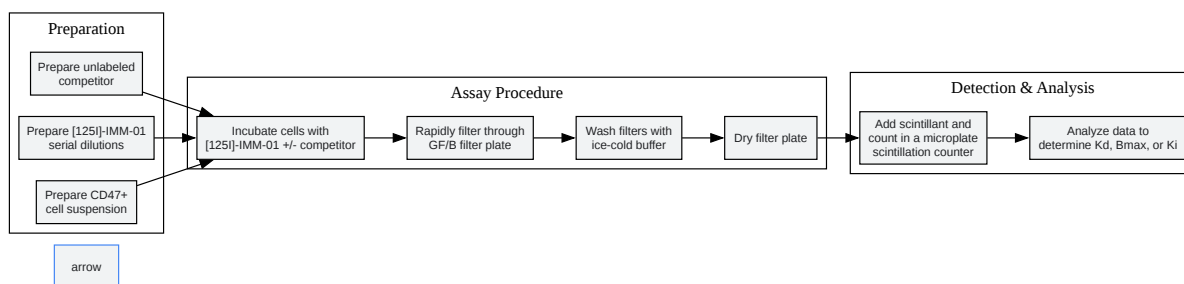
Accurate and robust measurement of **IMM-01** receptor occupancy (RO) on target cells is critical throughout the drug development process. RO assays provide essential pharmacodynamic (PD) data to inform on the mechanism of action, establish dose-response relationships, and guide dose selection in preclinical and clinical studies.[1] This document provides detailed protocols for three key laboratory assays to measure **IMM-01** receptor occupancy: a homogeneous cell-based ligand-binding assay, a whole-cell radioligand binding assay, and a Förster Resonance Energy Transfer (FRET)-based assay.

Signaling Pathway

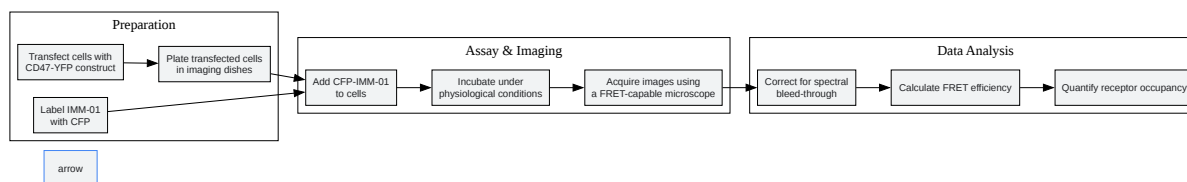
The binding of **IMM-01** to CD47 on a tumor cell blocks the interaction between CD47 and SIRP α on a macrophage. This disruption of the "don't eat me" signal, coupled with the

engagement of the Fc portion of **IMM-01** with Fcγ receptors on the macrophage, promotes phagocytosis of the tumor cell.





Whole-Cell Radioligand Binding Assay Workflow



FRET-Based Assay Workflow

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References

- 1. ascopubs.org [ascopubs.org]
- 2. SIRP α -Fc fusion protein IMM01 exhibits dual anti-tumor activities by targeting CD47/SIRP α signal pathway via blocking the “don’t eat me” signal and activating the “eat me” signal - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 3. researchgate.net [researchgate.net]
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